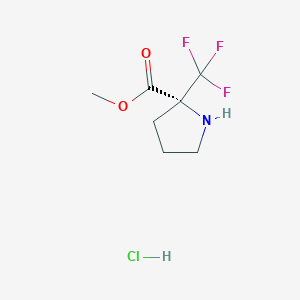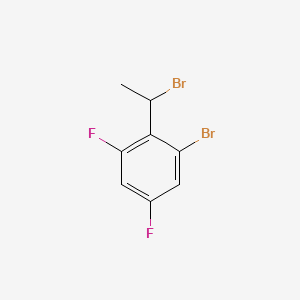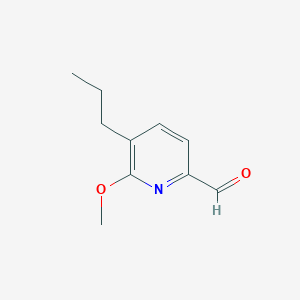
6-Methoxy-5-propylpyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-5-propylpyridine-2-carbaldehyde is an organic compound with the molecular formula C10H13NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a methoxy group at the 6th position, a propyl group at the 5th position, and an aldehyde group at the 2nd position on the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-propylpyridine-2-carbaldehyde typically involves the functionalization of a pyridine ring. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced into the pyridine ring using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The methoxy and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process typically includes steps such as nitration, reduction, and functional group transformations under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Methoxy-5-propylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and propyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: 6-Methoxy-5-propylpyridine-2-carboxylic acid
Reduction: 6-Methoxy-5-propylpyridine-2-methanol
Substitution: Various substituted pyridine derivatives depending on the substituents introduced
科学的研究の応用
6-Methoxy-5-propylpyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is used in the manufacture of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 6-Methoxy-5-propylpyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and propyl groups may influence the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
6-Methoxypyridine-2-carbaldehyde: Similar structure but lacks the propyl group.
5-Propylpyridine-2-carbaldehyde: Similar structure but lacks the methoxy group.
6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but lacks the propyl group.
Uniqueness
6-Methoxy-5-propylpyridine-2-carbaldehyde is unique due to the presence of both methoxy and propyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
6-methoxy-5-propylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-3-4-8-5-6-9(7-12)11-10(8)13-2/h5-7H,3-4H2,1-2H3 |
InChIキー |
PDSFPPNKWDOFQE-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(N=C(C=C1)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


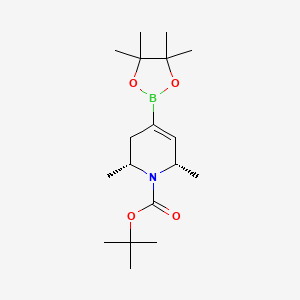
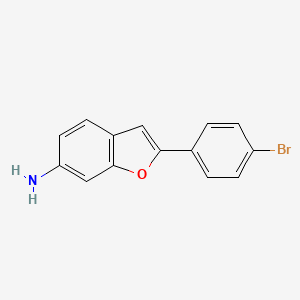

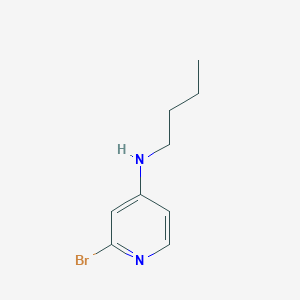
![Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13900078.png)

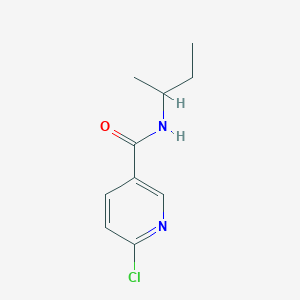
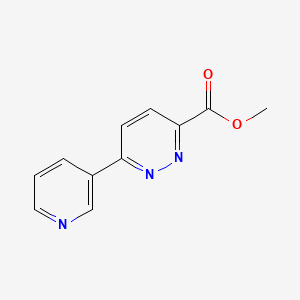


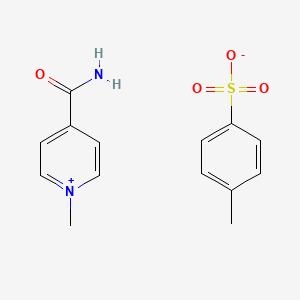
![6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine](/img/structure/B13900112.png)
